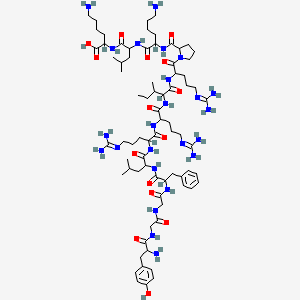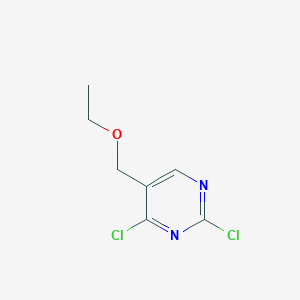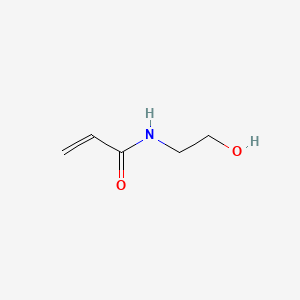
6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile
Overview
Description
6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile is a chemical compound with the CAS Number: 783335-58-0 . It has a molecular weight of 222.08 and its IUPAC name is 6-bromo-1-indanecarbonitrile . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for 6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile is 1S/C10H8BrN/c11-9-4-3-7-1-2-8 (6-12)10 (7)5-9/h3-5,8H,1-2H2 . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Cyanation Reagents
6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile has been explored in the context of cyanation reagents. Compounds like this have been used for hydride abstraction and subsequent addition of cyanide to form carbonitriles in moderate to medium yields, as demonstrated by the research of Döpp, Jüschke, and Henkel (2002) (Döpp, Jüschke, & Henkel, 2002).
Synthesis of Benzoxazocine and Benzoxazonine Derivatives
Bremner and Thirasasana (1982) studied the reaction of cyanogen bromide with certain compounds, which resulted in the formation of benzoxazocine and benzoxazonine derivatives. This research highlights the potential of 6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile in synthesizing complex organic compounds (Bremner & Thirasasana, 1982).
Creation of Cinnolines
The synthesis of cinnolines involves the use of compounds like 6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile. Ames and Byrne (1976) detailed the reactions leading to various cinnoline derivatives, showcasing the versatility of such compounds in organic synthesis (Ames & Byrne, 1976).
Synthesis of Bifuran-Carbonitriles
Ismail (2006) discussed the synthesis of 5′-(4-cyanophenyl)-2,2′-bifuran-5-carbonitrile and analogues, where 6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile derivatives may play a crucial role. This research provides insights into the synthesis of complex organic structures (Ismail, 2006).
Catalytic Reduction Studies
The catalytic reduction of related compounds like 6-Bromo-1-hexene by nickel(I) salen was investigated by Fang, Peters, and Mubarak (2001). This research demonstrates the potential applications of 6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile in catalytic processes (Fang, Peters, & Mubarak, 2001).
Photophysical Properties Exploration
Hamrouni et al. (2020) explored the chiroptical and photophysical properties of similar compounds, such as 15-bromo-7-cyano[6]helicene, highlighting the potential application of 6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile in optoelectronic applications (Hamrouni et al., 2020).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261 and P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray and, if in eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-indene-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-4-3-7-1-2-8(6-12)10(7)5-9/h3-5,8H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGQTBOUQXJQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C#N)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733736 | |
| Record name | 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile | |
CAS RN |
783335-58-0 | |
| Record name | 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B3029706.png)




![5,15-Dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone](/img/structure/B3029712.png)
![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/structure/B3029714.png)



![[(1S,2S,5R,8S,9S,10S,11R,15S)-9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B3029721.png)